[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine
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Overview
Description
[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine is an organic compound with the molecular formula C8H17NO It is characterized by a six-membered tetrahydropyran ring substituted with an ethyl group and a primary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine typically involves the reaction of 4-ethyltetrahydro-2H-pyran with a suitable amine source under controlled conditions. One common method is the reductive amination of 4-ethyltetrahydro-2H-pyran-4-carbaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, ureas, alkylated amines.
Scientific Research Applications
[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with active sites, influencing biological pathways and chemical reactions. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [(4-methyltetrahydro-2H-pyran-4-yl)methyl]amine
- [(4-propyltetrahydro-2H-pyran-4-yl)methyl]amine
- [(4-butyltetrahydro-2H-pyran-4-yl)methyl]amine
Uniqueness
[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(4-ethyloxan-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKBAFQXKDRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275573 |
Source
|
Record name | 4-Ethyltetrahydro-2H-pyran-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-08-1 |
Source
|
Record name | 4-Ethyltetrahydro-2H-pyran-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyltetrahydro-2H-pyran-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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